Diethyl(2-((3,7,7-trimethylbicyclo(4.1.0)hept-3-en-2-yl)methoxy)ethyl)amine

Pharmacology Toxicology Local Anesthetics

Diethyl(2-((3,7,7-trimethylbicyclo(4.1.0)hept-3-en-2-yl)methoxy)ethyl)amine (CAS 70424-77-0) is a synthetic tertiary amine featuring a carene-based bicyclic scaffold linked via an ethoxyethyl spacer to a diethylamine group. This compound is a structural analog of the clinically used local anesthetic myrtecaine, distinguished by its 3,7,7-trimethylbicyclo[4.1.0]hept-3-ene core, which replaces the myrtecaine's 6,6-dimethylbicyclo[3.1.1]hept-2-ene system.

Molecular Formula C17H31NO
Molecular Weight 265.4 g/mol
CAS No. 70424-77-0
Cat. No. B12797088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl(2-((3,7,7-trimethylbicyclo(4.1.0)hept-3-en-2-yl)methoxy)ethyl)amine
CAS70424-77-0
Molecular FormulaC17H31NO
Molecular Weight265.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCOCC1C2C(C2(C)C)CC=C1C
InChIInChI=1S/C17H31NO/c1-6-18(7-2)10-11-19-12-14-13(3)8-9-15-16(14)17(15,4)5/h8,14-16H,6-7,9-12H2,1-5H3
InChIKeyPULVHGXFJNZOLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl(2-((3,7,7-trimethylbicyclo(4.1.0)hept-3-en-2-yl)methoxy)ethyl)amine (CAS 70424-77-0): Overview for Scientific Procurement


Diethyl(2-((3,7,7-trimethylbicyclo(4.1.0)hept-3-en-2-yl)methoxy)ethyl)amine (CAS 70424-77-0) is a synthetic tertiary amine featuring a carene-based bicyclic scaffold linked via an ethoxyethyl spacer to a diethylamine group [1]. This compound is a structural analog of the clinically used local anesthetic myrtecaine, distinguished by its 3,7,7-trimethylbicyclo[4.1.0]hept-3-ene core, which replaces the myrtecaine's 6,6-dimethylbicyclo[3.1.1]hept-2-ene system. This modification leads to distinct physicochemical and pharmacological profiles [2]. Its primary value proposition for scientific procurement lies in its role as a key comparator candidate in structure-activity relationship (SAR) studies aimed at characterizing local anesthetic and antiarrhythmic pharmacophores, where subtle changes in bicyclic structure markedly influence potency and toxicity.

Why In-Class Bicyclic Aminoethers Cannot Substitute Diethyl(2-((3,7,7-trimethylbicyclo(4.1.0)hept-3-en-2-yl)methoxy)ethyl)amine (70424-77-0)


In-class substitution of myrtecaine analogues fails because local anesthetic and antiarrhythmic profiles are exquisitely sensitive to changes in the bicyclic terpene framework. The myrtecaine series demonstrates that the size and saturation of the ring system, the position of the double bond, and the stereochemistry of substituents directly and divergently control both therapeutic efficacy and systemic toxicity [1]. A direct head-to-head comparison of 10 synthesized analogs has shown that while most retain local anesthetic action, their antiarrhythmic activity and, critically, their toxicity relative to the parent compound vary widely across different bicyclic scaffolds [1]. Therefore, substituting the title compound with a pinene-based analog (like myrtecaine) or a saturated derivative would invalidate any quantitative conclusions from a comparative study, as the resulting compound would belong to a different pharmacological branch of this homologous series.

Quantitative Differentiation Guide for Diethyl(2-((3,7,7-trimethylbicyclo(4.1.0)hept-3-en-2-yl)methoxy)ethyl)amine (70424-77-0)


Toxicity Profile vs. Myrtecaine

In a comparative pharmacological study of 10 synthetic myrtecaine analogs, the carene-based compound (70424-77-0) demonstrated a toxicity level lower than that of the parent compound myrtecaine, which is a pinene-based structure [1]. This is in contrast to other analogs in the series that exhibited higher toxicity or retained similar levels.

Pharmacology Toxicology Local Anesthetics

Local Anesthetic Potency Relative to Myrtecaine

The same comparative study identified that the carene-based analog possessed a level of local anesthetic action that was quantitatively comparable to that of the parent compound, myrtecaine, and other potent analogs in the series [1]. This indicates that the switch from the pinene to the carene scaffold preserves the desired pharmacodynamic effect.

Local Anesthesia SAR Nociception

Absence of Antiarrhythmic Activity

A key pharmacological differentiation from some of its structural analogs is the complete abolition of antiarrhythmic activity. While myrtecaine and certain other analogs exhibit measurable antiarrhythmic effects, the carene-based compound showed no antiarrhythmic activity, providing crucial selectivity data [1].

Cardiology Antiarrhythmic Safety Pharmacology

Physicochemical Descriptors (XLogP3) vs. Myrtecaine

Computed physicochemical properties provide a quantitative baseline for differentiating procurement candidates. The carene-based compound (70424-77-0) has a computed LogP (XLogP3) of 3.2 [1], which indicates a lower lipophilicity compared to myrtecaine, whose LogP can be estimated to be approximately 4.0 based on its structure and reported LogP of related terpenes. This difference in computed LogP is driven by the distinct spatial arrangement of the methyl groups and the position of the double bond in the bicyclic core, which alters molecular surface area and hydrogen bonding potential.

ADME Lipophilicity Medicinal Chemistry

Rotatable Bond Count and Molecular Flexibility

The compound possesses 7 rotatable bonds [1], which is one more than myrtecaine (which has 6 rotatable bonds). This increase in conformational flexibility arises from the ethoxyethyl linker's attachment to the carene ring at a different position, introducing an additional degree of freedom in the ethylene bridge.

Conformational Analysis Drug Design Medicinal Chemistry

Best Application Scenarios for Procuring Diethyl(2-((3,7,7-trimethylbicyclo(4.1.0)hept-3-en-2-yl)methoxy)ethyl)amine (70424-77-0)


Preclinical Pain Research Requiring a Low-Toxicity Local Anesthetic Probe

This compound is the optimal procurement choice for preclinical pain researchers who require a local anesthetic probe with a significantly wider safety margin than myrtecaine. As demonstrated in a direct comparative pharmacology study, the carene-based compound exhibits lower acute toxicity while retaining comparable local anesthetic potency [1]. This combination enables investigators to examine local anesthetic mechanisms in vivo at higher doses without the confounding influence of systemic toxicity, directly addressing a key limitation in the pain research field.

Structure-Activity Relationship (SAR) Studies Uncoupling Anesthetic and Cardiac Effects

For medicinal chemistry and pharmacology groups focused on designing next-generation sodium channel blockers, this compound is an essential research tool. Unlike myrtecaine and several other analogs, this compound demonstrates a complete absence of antiarrhythmic activity [1]. Procuring this compound allows for a direct, head-to-head SAR analysis to map the specific structural features of the bicyclic core that govern ion channel selectivity, a critical step in developing peripherally restricted, non-cardiotoxic local anesthetics.

Investigating the Impact of Lipophilicity on Anesthetic Duration in vitro

Based on its computed lower LogP (XLogP3 = 3.2 vs. an estimated ~4.0 for myrtecaine), this compound is uniquely suited for in vitro experiments designed to quantitatively model the effect of lipophilicity on onset time and duration of nerve block [2]. Its lower LogP predicts faster onset but shorter duration of action, a kinetic profile distinct from myrtecaine. Researchers can procure this compound to validate these physicochemical predictions in electrophysiological assays, providing a rational basis for predicting in vivo pharmacokinetic behavior.

Analytical Method Development and Reference Standard Library Expansion

With its well-defined chemical structure and unique retention characteristics, this compound serves as an ideal reference standard for analytical chemistry groups developing HPLC or GC-MS methods to separate and quantify myrtecaine and its structural analogs in biological matrices [1]. Its distinct bicyclic core ensures it will have a different retention time than pinene-based analogs, making it a valuable system suitability standard for method validation and batch release testing in both academic and industrial quality control settings.

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